molecular formula C28H26N4O2 B12394486 GCGR antagonist 2

GCGR antagonist 2

Cat. No.: B12394486
M. Wt: 450.5 g/mol
InChI Key: HNTXQDRFWJBZGO-FJEPWZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GCGR antagonist 2 is a compound that targets the glucagon receptor (GCGR), which plays a crucial role in glucose homeostasis. By inhibiting the action of glucagon, this compound helps in controlling blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GCGR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

GCGR antagonist 2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

GCGR antagonist 2 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study glucagon receptor signaling pathways and their modulation.

    Biology: Helps in understanding the role of glucagon in glucose metabolism and its impact on cellular processes.

    Medicine: Potential therapeutic agent for managing type 2 diabetes by controlling blood glucose levels.

    Industry: Used in the development of new drugs targeting metabolic disorders

Mechanism of Action

GCGR antagonist 2 exerts its effects by binding to the glucagon receptor, thereby inhibiting the action of glucagon. This leads to a decrease in hepatic glucose production and an overall improvement in glycemic control. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as cAMP and protein kinase A .

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

3-cyano-4-hydroxy-N-[(E)-[1-[(2,3,5,6-tetramethylphenyl)methyl]indol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C28H26N4O2/c1-17-12-18(2)20(4)25(19(17)3)16-32-11-10-24-22(6-5-7-26(24)32)15-30-31-28(34)21-8-9-27(33)23(13-21)14-29/h5-13,15,33H,16H2,1-4H3,(H,31,34)/b30-15+

InChI Key

HNTXQDRFWJBZGO-FJEPWZHXSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)/C=N/NC(=O)C4=CC(=C(C=C4)O)C#N)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)C=NNC(=O)C4=CC(=C(C=C4)O)C#N)C)C

Origin of Product

United States

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